molecular formula C11H10F2O3 B1393348 4-Ethoxy-2,3-difluorocinnamic acid CAS No. 1017779-66-6

4-Ethoxy-2,3-difluorocinnamic acid

Cat. No. B1393348
CAS RN: 1017779-66-6
M. Wt: 228.19 g/mol
InChI Key: VBDRYDSDLSADTE-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2,3-difluorocinnamic acid (EDFCA) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications. EDFCA is a derivative of cinnamic acid, which is a naturally occurring aromatic acid that is found in various plants and fruits. EDFCA has a unique structure that is composed of two fluorine atoms and an ethoxy group. This structure gives it several unique properties that make it attractive for use in scientific research.

Scientific Research Applications

Antioxidant Properties and Biological Activities

4-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid (FA), is a compound related to 4-Ethoxy-2,3-difluorocinnamic acid. It exhibits beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases due to its antioxidant properties. Various biological activities of this natural product are linked to these antioxidant properties (Silva & Batista, 2017).

Analytical Methodologies for Quantification

Pharmaceutical Functions and Applications in Foods

Ferulic acid demonstrates various physiological functions including antioxidant, antimicrobial, anti-inflammatory, and anti-cancer activities. Its low toxicity and wide range of applications make it a vital component in the food and cosmetic industries. This highlights the potential applications of similar compounds like 4-Ethoxy-2,3-difluorocinnamic acid (Ou & Kwok, 2004).

Synthesis and Utility in Pharmaceutical Products

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), closely related to 4-Ethoxy-2,3-difluorocinnamic acid, serves as a building block for various pharmaceutical products, demonstrating its versatility and importance in synthesizing valuable compounds in the pharmaceutical industry (Sommer et al., 2017).

Anticancer Effects

The anticancer effects of ferulic acid, a compound similar to 4-Ethoxy-2,3-difluorocinnamic acid, have been studied in cervical cancer cells, demonstrating its potential as an anti-cancer drug through mechanisms such as cell cycle arrest and inhibition of autophagy (Gao et al., 2018).

Therapeutic Applications

Ferulic acid and its derivatives, including compounds like 4-Ethoxy-2,3-difluorocinnamic acid, have shown therapeutic effects in treating various diseases due to their anti-oxidant, anti-inflammatory, and other biological activities. This comprehensive review covers the structure, pharmacodynamics, applications, and derivatives of ferulic acid, indicating the breadth of applications for related compounds (Babbar et al., 2021).

properties

IUPAC Name

(E)-3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRYDSDLSADTE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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